molecular formula C11H18N2O2 B099368 1,6-diisocyanato-2,4,4-trimethylhexane CAS No. 15646-96-5

1,6-diisocyanato-2,4,4-trimethylhexane

Cat. No.: B099368
CAS No.: 15646-96-5
M. Wt: 210.27 g/mol
InChI Key: QGLRLXLDMZCFBP-UHFFFAOYSA-N
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Description

1,6-diisocyanato-2,4,4-trimethylhexane is a chemical compound with the molecular formula C11H18N2O2. It is a colorless liquid that is primarily used in the production of polyurethane products. This compound is known for its high reactivity and is used in various industrial applications, including coatings, adhesives, and elastomers .

Preparation Methods

1,6-diisocyanato-2,4,4-trimethylhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylene diamine with phosgene. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. Industrial production methods often involve the use of advanced technologies to optimize yield and minimize environmental impact .

Chemical Reactions Analysis

1,6-diisocyanato-2,4,4-trimethylhexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It reacts with alcohols, amines, and other nucleophiles to form urethanes and ureas. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles.

Scientific Research Applications

1,6-diisocyanato-2,4,4-trimethylhexane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-diisocyanato-2,4,4-trimethylhexane involves its high reactivity with nucleophiles. The compound reacts with hydroxyl and amine groups to form urethane and urea linkages, respectively. These reactions are exothermic and can release significant amounts of heat. The molecular targets of this compound include hydroxyl and amine groups in various substrates .

Comparison with Similar Compounds

1,6-diisocyanato-2,4,4-trimethylhexane is unique due to its high reactivity and versatility in forming urethane and urea linkages. Similar compounds include:

Properties

IUPAC Name

1,6-diisocyanato-2,4,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLRLXLDMZCFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CCN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Record name 2,4,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID70864611
Record name Hexane, 1,6-diisocyanato-2,4,4-trimethyl-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexane, 1,6-diisocyanato-2,4,4-trimethyl-
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CAS No.

15646-96-5
Record name 2,4,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18130
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2,4,4-Trimethylhexamethylene diisocyanate
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Record name Hexane, 1,6-diisocyanato-2,4,4-trimethyl-
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Record name Hexane, 1,6-diisocyanato-2,4,4-trimethyl-
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Record name Hexane, 1,6-diisocyanato-2,4,4-trimethyl-
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Record name 2,4,4-trimethylhexa-1,6-diyl diisocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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